molecular formula C18H16F3N3O2S B10758138 (2r,3r)-7-(Methylsulfonyl)-3-(2,4,5-Trifluorophenyl)-1,2,3,4-Tetrahydropyrido[1,2-A]benzimidazol-2-Amine

(2r,3r)-7-(Methylsulfonyl)-3-(2,4,5-Trifluorophenyl)-1,2,3,4-Tetrahydropyrido[1,2-A]benzimidazol-2-Amine

Cat. No.: B10758138
M. Wt: 395.4 g/mol
InChI Key: HJJAYSSCWGUPKO-ABAIWWIYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-7-(methylsulfonyl)-3-(2,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the trifluorophenyl group and the methylsulfonyl group. Common reagents used in these steps include trifluorobenzene derivatives, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-7-(methylsulfonyl)-3-(2,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The trifluorophenyl and methylsulfonyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with modified functional groups.

Scientific Research Applications

(2R,3R)-7-(methylsulfonyl)-3-(2,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological macromolecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate specific biological pathways.

    Industry: The compound’s chemical stability and reactivity make it useful in various industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R)-7-(methylsulfonyl)-3-(2,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets. One known target is dipeptidyl peptidase 4, an enzyme involved in glucose metabolism . By inhibiting this enzyme, the compound may modulate glucose levels and have potential therapeutic applications in the treatment of diabetes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, which lacks the trifluorophenyl and methylsulfonyl groups.

    Trifluorophenyl derivatives: Compounds containing the trifluorophenyl group but with different core structures.

    Sulfonyl derivatives: Compounds with the sulfonyl group attached to various molecular frameworks.

Uniqueness

(2R,3R)-7-(methylsulfonyl)-3-(2,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-amine is unique due to the combination of its benzimidazole core, trifluorophenyl group, and methylsulfonyl group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C18H16F3N3O2S

Molecular Weight

395.4 g/mol

IUPAC Name

(2R,3R)-7-methylsulfonyl-3-(2,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C18H16F3N3O2S/c1-27(25,26)9-2-3-17-16(4-9)23-18-6-11(15(22)8-24(17)18)10-5-13(20)14(21)7-12(10)19/h2-5,7,11,15H,6,8,22H2,1H3/t11-,15+/m1/s1

InChI Key

HJJAYSSCWGUPKO-ABAIWWIYSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N3C[C@@H]([C@H](CC3=N2)C4=CC(=C(C=C4F)F)F)N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N3CC(C(CC3=N2)C4=CC(=C(C=C4F)F)F)N

Origin of Product

United States

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